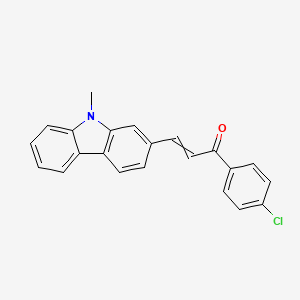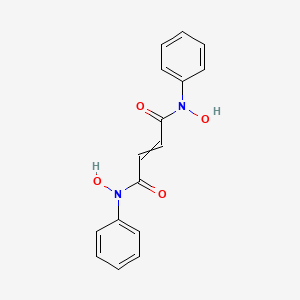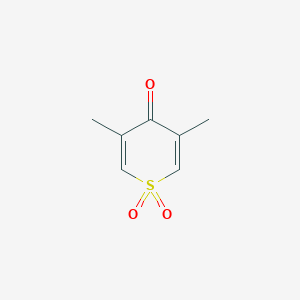
2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one is an organosulfur compound that features a thiazole ring substituted with a tetrachloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one typically involves the reaction of N,N-dichlorosulfonamides with trichloroethylene or 1,2-dichloroethylene at temperatures not exceeding 20°C. This reaction yields unstable addition products, which upon further processing, form the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring controlled reaction conditions to maintain product stability and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The tetrachloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: The compound is investigated for its use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets, leading to various biochemical effects. The tetrachloroethyl group can undergo metabolic transformations, generating reactive intermediates that interact with cellular components. These interactions can disrupt normal cellular functions, leading to the compound’s observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,2,2,2-Tetrachloroethyl)dichloroacetamide: Shares the tetrachloroethyl group but differs in the core structure.
3-Nitrochlorobenzene: Contains a chlorinated aromatic ring, offering different reactivity and applications.
Uniqueness
2-(1,2,2,2-Tetrachloroethyl)-1,2-thiazol-3(2H)-one is unique due to its combination of a thiazole ring and a tetrachloroethyl group, providing distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
61457-47-4 |
|---|---|
Molekularformel |
C5H3Cl4NOS |
Molekulargewicht |
267.0 g/mol |
IUPAC-Name |
2-(1,2,2,2-tetrachloroethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C5H3Cl4NOS/c6-4(5(7,8)9)10-3(11)1-2-12-10/h1-2,4H |
InChI-Schlüssel |
ACVRMDDYFGYBSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSN(C1=O)C(C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Oxiran-2-yl)methoxy]-3-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B14583267.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-chlorophenyl)prop-2-enamide](/img/structure/B14583278.png)
![2-Methyl-4-[(oxolan-2-yl)methoxy]phenol](/img/structure/B14583280.png)
![(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14583289.png)


![8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one](/img/structure/B14583312.png)
![2-(4-Methylphenyl)-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14583318.png)

![Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14583347.png)

